The compound (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic amino acid derivative characterized by its complex structure and specific stereochemistry. Its molecular formula is with a molecular weight of approximately 435.9 g/mol. The compound features a 9H-fluoren-9-ylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the 2-chloro-4-methylphenyl moiety suggests potential interactions with biological targets, making it of interest in medicinal chemistry and drug development .
While specific biological activity data for this compound might be limited, compounds with similar structures often exhibit various biological properties, including:
The synthesis of (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves several steps:
Interaction studies are crucial for understanding how this compound affects biological systems. Potential studies could include:
Several compounds share structural similarities with (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, including:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid | 205526-24-5 | C24H19F2NO4 | Contains difluorophenyl group |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid | 2350142-58-2 | C25H22ClNO4 | Similar structure with different chlorinated phenyl |
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-biphenylyl)propanoic acid | 1381787-76-3 | C30H24ClNO4 | Features biphenylyl instead of methylphenyl |
The uniqueness of (2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties compared to other similar compounds. Its potential for further modification makes it an attractive candidate for research in medicinal chemistry and drug development .